2-[(3-Fluorobenzyl)oxy]benzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Fluorobenzyl)oxy]benzoic acid typically involves the reaction of 3-fluorobenzyl alcohol with 2-hydroxybenzoic acid under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the ester bond, followed by acidification to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-[(3-Fluorobenzyl)oxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-[(3-Fluorobenzyl)oxy]benzoic acid is widely used in scientific research, particularly in:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme interactions and protein-ligand binding.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-Fluorobenzyl)oxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The fluorine atom in the benzyl group enhances the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
- 2-[(2-Fluorobenzyl)oxy]benzoic acid
- 3-[(2-Fluorobenzyl)oxy]benzoic acid
- 4-[(2-Fluorobenzyl)oxy]benzoic acid
Comparison: 2-[(3-Fluorobenzyl)oxy]benzoic acid is unique due to the position of the fluorine atom on the benzyl group, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities, making it a valuable tool in biochemical research .
Properties
IUPAC Name |
2-[(3-fluorophenyl)methoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c15-11-5-3-4-10(8-11)9-18-13-7-2-1-6-12(13)14(16)17/h1-8H,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCZMWYFCOWBIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OCC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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